molecular formula C11H12N2O4S B12219054 [(3,5-Dimethylisoxazol-4-yl)sulfonyl](4-hydroxyphenyl)amine

[(3,5-Dimethylisoxazol-4-yl)sulfonyl](4-hydroxyphenyl)amine

Cat. No.: B12219054
M. Wt: 268.29 g/mol
InChI Key: GCMCRNJGOHSGFX-UHFFFAOYSA-N
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Description

(3,5-Dimethylisoxazol-4-yl)sulfonylamine is a chemical compound that features a sulfonyl group attached to a 3,5-dimethylisoxazole ring and a 4-hydroxyphenylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dimethylisoxazol-4-yl)sulfonylamine typically involves the reaction of 3,5-dimethylisoxazole with sulfonyl chloride derivatives under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the sulfonyl group. The resulting intermediate is then reacted with 4-hydroxyphenylamine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

(3,5-Dimethylisoxazol-4-yl)sulfonylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3,5-Dimethylisoxazol-4-yl)sulfonylamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of (3,5-Dimethylisoxazol-4-yl)sulfonylamine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, leading to inhibition or modulation of enzyme activity. Additionally, the compound may interact with cellular pathways involved in inflammation and cancer progression .

Comparison with Similar Compounds

Similar Compounds

  • [(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline
  • [(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidine

Uniqueness

(3,5-Dimethylisoxazol-4-yl)sulfonylamine is unique due to its combination of a sulfonyl group with a 3,5-dimethylisoxazole ring and a 4-hydroxyphenylamine moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .

Properties

Molecular Formula

C11H12N2O4S

Molecular Weight

268.29 g/mol

IUPAC Name

N-(4-hydroxyphenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide

InChI

InChI=1S/C11H12N2O4S/c1-7-11(8(2)17-12-7)18(15,16)13-9-3-5-10(14)6-4-9/h3-6,13-14H,1-2H3

InChI Key

GCMCRNJGOHSGFX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NC2=CC=C(C=C2)O

Origin of Product

United States

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